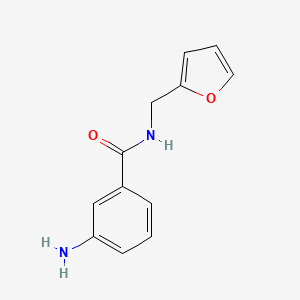

3-Amino-N-(2-furylmethyl)benzamide

CAS No.: 923526-76-5

Cat. No.: VC7228845

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923526-76-5 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 |

| IUPAC Name | 3-amino-N-(furan-2-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C12H12N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15) |

| Standard InChI Key | NEEBGZZULQYHGG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CO2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzamide core (C₆H₅CONH₂) with two key modifications:

-

Amino group at the 3-position of the benzene ring.

-

Furan-2-ylmethyl group (-CH₂-C₄H₃O) attached to the amide nitrogen .

The furan ring introduces electron-rich aromaticity, potentially influencing the compound’s reactivity and intermolecular interactions. Computational models of analogous structures, such as 2-amino-N-(furan-2-ylmethyl)benzamide (PubChem CID 841269), suggest that the amino and amide groups participate in hydrogen bonding, while the furan moiety may engage in π-π stacking .

Systematic and Common Names

-

IUPAC Name: 3-amino-N-(furan-2-ylmethyl)benzamide.

-

Alternative Designations:

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 3-amino-N-(2-furylmethyl)benzamide is documented, analogous compounds suggest a two-step approach:

Step 1: Formation of the Amide Bond

Reacting 3-aminobenzoic acid with furfurylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .

Reaction Conditions:

-

Solvent: Ethyl acetate or acetonitrile.

-

Temperature: 45–55°C.

Step 2: Purification and Isolation

Crude product purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final compound .

Table 1: Comparative Synthesis Parameters for Benzamide Derivatives

| Compound | Coupling Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-N-(furan-2-ylmethyl)benzamide | EDCI/HOBt | DMF | 78 | |

| 3-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide | HATU | Acetonitrile | 65 |

Industrial Scalability

Patent US20080064876A1 highlights methods for large-scale production of structurally related benzamides, emphasizing:

-

Catalyst Optimization: 10% Pd/C for hydrogenation steps.

-

Salt Formation: Mesylate or hydrochloride salts to enhance stability .

Physicochemical Properties

Predicted Properties

Using PubChem data for 3-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide (CID 16783098) as a reference :

-

Molecular Formula: C₁₂H₁₄N₂O₂.

-

Molecular Weight: 218.25 g/mol.

-

Density: ~1.3 g/cm³ (estimated via group contribution methods).

Table 2: Experimental Data for Structural Analogs

| Property | 2-Amino-N-(3-chlorophenyl)benzamide | 2-Amino-N-(2-thien-2-ylethyl)benzamide |

|---|---|---|

| Molecular Weight (g/mol) | 246.69 | 245.30 |

| Density (g/cm³) | 1.4±0.1 | 1.2±0.1 (estimated) |

| Boiling Point (°C) | 335.7±27.0 | 328.5±25.0 |

Spectroscopic Characteristics

-

IR (KBr): Expected peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1500 cm⁻¹ (furan C-O-C) .

-

¹H NMR (DMSO-d₆): Anticipated signals at δ 6.8–7.5 (aromatic protons), δ 4.4 (N-CH₂-furan), and δ 2.5 (DMSO solvent peak).

Applications and Biological Activity

Material Science Applications

The furan moiety’s conjugated system suggests utility in:

-

Organic Semiconductors: As electron-donating groups in π-conjugated polymers.

-

Coordination Polymers: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via the amide and furan oxygen.

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of related benzamides indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .

Hydrolytic Degradation

Under acidic conditions (pH < 3), the amide bond may hydrolyze to yield 3-aminobenzoic acid and furfurylamine. Alkaline conditions (pH > 10) accelerate this process .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume